molecular formula C10H12ClNO3 B2693107 4-(Dimethylamino)-3-formylbenzoic acid hydrochloride CAS No. 2126178-16-1

4-(Dimethylamino)-3-formylbenzoic acid hydrochloride

Cat. No.: B2693107
CAS No.: 2126178-16-1
M. Wt: 229.66
InChI Key: YHHLCNNTALMBIF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-formylbenzoic acid hydrochloride is a substituted benzoic acid derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 4-position, a formyl group (-CHO) at the 3-position, and a carboxylic acid (-COOH) moiety that is protonated as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions requiring aqueous conditions.

Properties

IUPAC Name

4-(dimethylamino)-3-formylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-11(2)9-4-3-7(10(13)14)5-8(9)6-12;/h3-6H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHLCNNTALMBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-formylbenzoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)benzaldehyde with chloroacetic acid under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the formyl group reacts with the chloroacetic acid to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-formylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-3-carboxybenzoic acid.

    Reduction: 4-(Dimethylamino)-3-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-formylbenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes and pigments, as well as in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-formylbenzoic acid hydrochloride involves its interaction with various molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can also participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Dimethylamino)-3-formylbenzoic acid hydrochloride with structurally or functionally related compounds, emphasizing molecular features, applications, and synthesis:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Research Findings References
This compound C₁₀H₁₂ClNO₃ 229.66 (calc.) Not explicitly listed - Formyl and dimethylamino groups on aromatic ring
- Hydrochloride salt enhances solubility
Likely used in drug synthesis (e.g., kinase inhibitors or antimicrobial agents) due to reactive aldehyde and amine moieties. Inferred
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride C₂₀H₂₂ClNO₄ 375.86 95696-19-8 - Benzofuran core with ester and dimethylamino groups
- Hydrochloride salt
Studied as "Phenicaberan," a potential cardiovascular agent due to vasodilatory properties .
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ 175.64 1357469-89-6 - Aliphatic backbone with dimethylamino and carboxylic acid groups Used in peptide synthesis and as a building block for bioactive molecules. High solubility in methanol and water .
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O 179.22 Not provided - Acyl hydrazide derivative
- Strong hydrogen-bonding network
Explored in crystal engineering and coordination chemistry. DFT studies confirm its planar structure and lattice energy contributions .
2-[(4-Dimethylamino)-phenylazo]-benzoic acid hydrochloride C₁₅H₁₆ClN₃O₂ 305.76 Not provided - Azo dye structure with dimethylamino group
- Acidic proton
Used as pH indicator (methyl red analog). Applications in analytical chemistry and photoresponsive materials .

Key Comparative Insights:

Structural Diversity: The target compound features an aromatic ring with ortho-substituted formyl and para-dimethylamino groups, distinguishing it from aliphatic analogs like 4-(dimethylamino)butanoic acid hydrochloride . Compared to ethyl benzofuran derivatives (e.g., Phenicaberan), the absence of a fused heterocyclic ring in the target compound may reduce steric hindrance, favoring nucleophilic reactions at the formyl group .

Synthetic Utility: The formyl group in the target compound is highly reactive, enabling condensation reactions (e.g., hydrazone or imine formation), unlike the ester or hydrazide groups in analogs .

Physicochemical Properties: The hydrochloride salt improves aqueous solubility compared to neutral forms, critical for biological assays. For example, 4-(dimethylamino)butanoic acid hydrochloride exhibits >50 mg/mL solubility in water . The electron-donating dimethylamino group may lower the pKa of the benzoic acid moiety, enhancing reactivity in acidic conditions .

Research Gaps :

  • While analogs like Phenicaberan have documented pharmacological activity, the target compound’s bioactivity remains underexplored.
  • Stability studies under varying pH and temperature conditions are needed to assess its suitability for long-term storage or industrial use.

Biological Activity

4-(Dimethylamino)-3-formylbenzoic acid hydrochloride, also known by its chemical identifier CAS No. 2126178-16-1, is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a formyl group attached to a benzoic acid backbone, which is significant in determining its biological interactions. The structural formula can be represented as follows:

C10H12ClN1O2\text{C}_{10}\text{H}_{12}\text{ClN}_1\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits various biological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : It has been investigated for its role in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the synthesis of pro-inflammatory mediators.
  • Modulation of Cellular Signaling Pathways : It has been shown to influence signaling pathways associated with cell survival and apoptosis, potentially enhancing the efficacy of existing therapeutic agents.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
AntioxidantScavenging activity demonstrated in vitro
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated cells
CytotoxicityLow toxicity observed in normal cell lines

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In a model using LPS-stimulated macrophages, the compound was shown to significantly reduce the secretion of TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent for inflammatory diseases.
  • Cytotoxicity Assessment : Cytotoxicity assays performed on normal human fibroblasts revealed that the compound exhibited minimal toxicity, indicating a favorable safety profile for potential therapeutic applications.

Q & A

Q. Scale-Up Data :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield75%68%
Purity99%98%

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model charge distribution. The formyl group shows high electrophilicity (Fukui ff^- = 0.12) .
  • MD Simulations : Simulate solvation in water/DMSO mixtures to predict hydrolysis rates .

Key Insight : The dimethylamino group stabilizes the formyl moiety via resonance, reducing hydrolysis risk at pH 7–9 .

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